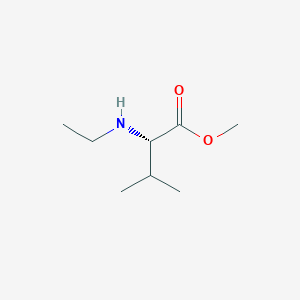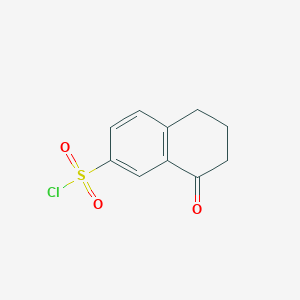
(S)-Methyl 2-(ethylamino)-3-methylbutanoate
Vue d'ensemble
Description
“(S)-Methyl 2-(ethylamino)-3-methylbutanoate” is a chemical compound with the CAS Number: 222550-60-9 . It has a molecular weight of 159.23 . The compound is typically stored at room temperature . .
Molecular Structure Analysis
The molecule contains a total of 27 bonds. There are 10 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 ester (aliphatic), and 1 secondary amine (aliphatic) .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a high GI absorption and is BBB permeant . It is not a substrate for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound has a Log Po/w (iLOGP) of 2.51 .Applications De Recherche Scientifique
1. Enantiomeric Quantitation and Sensory Evaluation in Wine
Research has explored the chemical and sensory characteristics of similar compounds to (S)-Methyl 2-(ethylamino)-3-methylbutanoate, like ethyl 2-hydroxy-3-methylbutanoate, in wines. The study found that the concentrations of these compounds in wines are considerably below the detection threshold, indicating no direct impact on fruity aroma modulation. This knowledge contributes to understanding the influence of various esters and their enantiomers on the sensory qualities of wine (Gammacurta et al., 2018).
2. Role in Aroma Compounds and Organoleptic Properties
Studies have also focused on the distribution and sensory impact of similar compounds, like ethyl 2-methylbutanoate, in wines. These compounds, particularly their S-enantiomeric forms, have been found to enhance the perception of fruity aromas in certain matrices, suggesting their significant role in the aroma profiles of wines and potentially other food products (Lytra et al., 2014).
3. Metabolism in Apple Fruits
The metabolism of related compounds, such as ethyl tiglate, in apple fruits has been studied to understand the formation of certain aroma compounds like (R)-ethyl 2-methylbutanoate. This research highlights the complex biochemical pathways in fruits and their impact on the aroma profile of food products (Hauck et al., 2000).
4. Characterization of Volatile Compounds
In the context of flavor science, studies have characterized volatile compounds responsible for specific off-flavors, such as fruity fermented (FF) off-flavor, in peanuts. The understanding of how these compounds, similar to (S)-Methyl 2-(ethylamino)-3-methylbutanoate, contribute to the overall aroma and taste of food products is crucial for quality control and product development (Greene et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
methyl (2S)-2-(ethylamino)-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-5-9-7(6(2)3)8(10)11-4/h6-7,9H,5H2,1-4H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATDCKLAMMLRGR-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H](C(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655962 | |
| Record name | Methyl N-ethyl-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-(ethylamino)-3-methylbutanoate | |
CAS RN |
222550-60-9 | |
| Record name | Methyl N-ethyl-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine](/img/structure/B1417253.png)



![3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417264.png)


![2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylpropanamide](/img/structure/B1417268.png)
![6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417269.png)

![6-Chloro-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417272.png)


![{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}methanamine](/img/structure/B1417275.png)